molecular formula C21H28N2O4S2 B4709721 1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine

1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine

Cat. No.: B4709721
M. Wt: 436.6 g/mol
InChI Key: HPUFQIANABSVSL-UHFFFAOYSA-N
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Description

1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine is an organic compound that belongs to the class of sulfonyl piperazines. This compound is characterized by the presence of two sulfonyl groups attached to a piperazine ring, with ethyl and propyl substituents on the phenyl rings. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine typically involves the reaction of 4-ethylbenzenesulfonyl chloride and 4-propylbenzenesulfonyl chloride with piperazine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the sulfonyl chlorides. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography .

Chemical Reactions Analysis

1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction of the sulfonyl groups can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of the corresponding sulfides.

Scientific Research Applications

1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine is used in a variety of scientific research fields:

Mechanism of Action

The mechanism of action of 1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl groups are known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperazine ring can also interact with neurotransmitter receptors, affecting their function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

1-[(4-ethylphenyl)sulfonyl]-4-[(4-propylphenyl)sulfonyl]piperazine can be compared with other sulfonyl piperazines, such as:

  • 1-[(4-ethylphenyl)sulfonyl]piperazine
  • 1-[(4-propylphenyl)sulfonyl]piperazine
  • 1-[(4-methoxyphenyl)sulfonyl]piperazine

These compounds share similar structural features but differ in their substituents on the phenyl rings. The presence of different substituents can significantly affect their chemical reactivity and biological activity, making each compound unique in its own right.

Properties

IUPAC Name

1-(4-ethylphenyl)sulfonyl-4-(4-propylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O4S2/c1-3-5-19-8-12-21(13-9-19)29(26,27)23-16-14-22(15-17-23)28(24,25)20-10-6-18(4-2)7-11-20/h6-13H,3-5,14-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPUFQIANABSVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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